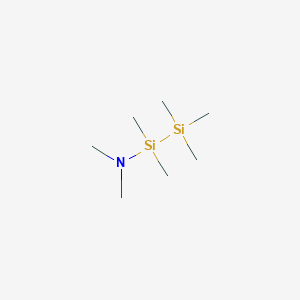

N,N-Dimethylaminopentamethyldisilane

Descripción general

Descripción

N,N-Dimethylaminopentamethyldisilane is a chemical compound with the formula C7H21NSi2. It is a liquid substance that is used as a chemical intermediate, primarily for research purposes .

Synthesis Analysis

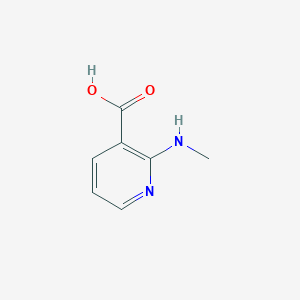

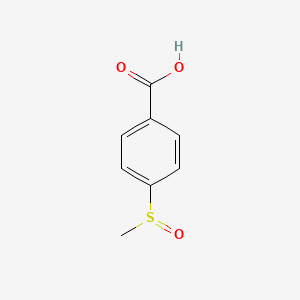

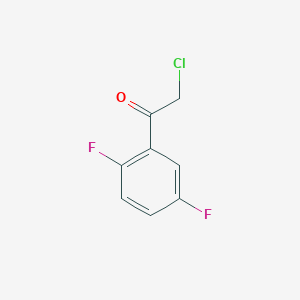

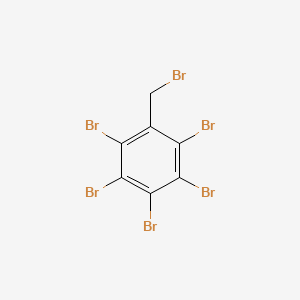

The synthesis of N,N-Dimethylaminopentamethyldisilane involves a three-step process. The first step is a reducing coupling reaction of trimethyl chlorosilane with a mixture of metal lithium in tetrahydrofuran, producing hexamethyl disilane. The second step involves a demethylation/chlorination reaction of hexamethyl disilane with chloroacetyl under the catalysis of absolute aluminium chloride to produce pentamethyl chlorodisilane. The final step is an ammoniation reaction of pentamethyl chlorodisilane with dimethylamine in petroether to obtain N,N-Dimethylaminopentamethyldisilane .Molecular Structure Analysis

The molecular structure of N,N-Dimethylaminopentamethyldisilane contains a total of 30 bonds, including 9 non-hydrogen bonds and 2 rotatable bonds .Physical And Chemical Properties Analysis

N,N-Dimethylaminopentamethyldisilane is a clear liquid with an acrid, amine-like odor. It has a molecular mass of 175.42 g/mol. It is highly flammable and can cause skin and eye irritation .Aplicaciones Científicas De Investigación

Alzheimer's Disease Imaging

N,N-Dimethylaminopentamethyldisilane derivatives, such as [18F]FDDNP, have been used in Alzheimer's disease research. One study utilized [18F]FDDNP, a hydrophobic radiofluorinated derivative, in conjunction with positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This noninvasive technique is instrumental in monitoring the development of these plaques and tangles, thereby facilitating the diagnostic assessment and treatment monitoring of Alzheimer's disease (Shoghi-Jadid et al., 2002).

Bacterial Adhesion and Biofilm Formation

Research has explored the role of organosilane modifications of materials in bacterial adhesion and biofilm formation. One study examined how the modification of polyethylene surfaces with various organosilanes, including N,N-dimethylaminopentamethyldisilane derivatives, influences the attachment of bacterial cells and biofilm formation. The study found that chemically modified materials exhibited better antiadhesive and antibacterial characteristics compared to unmodified surfaces. This is particularly significant for medical and water industry applications (Kręgiel & Niedzielska, 2014).

Neurotherapeutic Potential

N,N-Dimethylaminopentamethyldisilane derivatives have been identified in the study of novel neurotherapeutics. For instance, N,N-dimethylaminoisotryptamine (isoDMT) analogues, which share a structural similarity, have been reported for their potential in promoting neuronal growth. These compounds are considered for their ability to have reduced hallucinogenic potential compared to other similar compounds, making them candidates for neurotherapeutic applications (Dunlap et al., 2020).

Pharmaceutical Development

The gem-dimethyl moiety, a structural feature akin to N,N-Dimethylaminopentamethyldisilane, is found in many natural products and has inspired the development of various bioactive molecules in medicinal chemistry. These compounds, including N,N-dimethylaminopentamethyldisilane derivatives, are used due to their potential to increase target engagement, potency, selectivity, and to obtain superior pharmacokinetic profiles (Talele, 2017).

High Energy Density Power Batteries

In the field of energy, N,N-dimethylaminopentamethyldisilane derivatives have been explored for enhancing the performance of high energy density power batteries. A study involving a novel aminoakyldisiloxane compound demonstrated improved electrochemical performance in nickel-rich LiNi0.6Co0.2Mn0.2O2/graphite batteries. This shows the potential of such compounds in advancingbattery technology, particularly in high-temperature environments (Yan et al., 2020).

Safety And Hazards

N,N-Dimethylaminopentamethyldisilane is classified as a flammable liquid, and it can cause skin and eye irritation. It is recommended to wear protective gloves, clothing, and eye/face protection when handling this substance. In case of fire, water spray, foam, carbon dioxide, or dry chemical extinguishers should be used .

Propiedades

IUPAC Name |

N-[dimethyl(trimethylsilyl)silyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H21NSi2/c1-8(2)10(6,7)9(3,4)5/h1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTCBXOCUPSOGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](C)(C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H21NSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370000 | |

| Record name | N,N-DIMETHYLAMINOPENTAMETHYLDISILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethylaminopentamethyldisilane | |

CAS RN |

26798-98-1 | |

| Record name | N,N-DIMETHYLAMINOPENTAMETHYLDISILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Amino(phenyl)methyl]phenol](/img/structure/B1587150.png)

![2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol](/img/structure/B1587163.png)